molecular formula C15H11FN2O3 B11189820 6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide

6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B11189820
M. Wt: 286.26 g/mol
InChI Key: VFFGDSGPIVVJSC-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-N-(3-pyridinyl)-2-chromanecarboxamide is a synthetic organic compound that belongs to the class of chromanecarboxamides This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a chromane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-(3-pyridinyl)-2-chromanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromane Backbone: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyridine Ring: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced to the chromane backbone.

    Formation of the Carboxamide Group: The final step typically involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-N-(3-pyridinyl)-2-chromanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The fluorine atom or other substituents can be replaced by different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halides, amines, or organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromane derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-(3-pyridinyl)-2-chromanecarboxamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-hydroxy-N-(3-pyridinyl)-3-quinolinecarboxamide: A compound with a similar structure but different functional groups.

    4-Oxo-2-chromanecarboxamide: Lacks the fluorine and pyridine substituents.

Uniqueness

6-Fluoro-4-oxo-N-(3-pyridinyl)-2-chromanecarboxamide is unique due to the presence of the fluorine atom and the pyridine ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

6-fluoro-4-oxo-N-pyridin-3-yl-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C15H11FN2O3/c16-9-3-4-13-11(6-9)12(19)7-14(21-13)15(20)18-10-2-1-5-17-8-10/h1-6,8,14H,7H2,(H,18,20)

InChI Key

VFFGDSGPIVVJSC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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